7-bromo-3H,4H-thieno[3,4-d]pyrimidin-4-one
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Overview
Description
7-bromo-3H,4H-thieno[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a thieno[3,4-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 7-position further enhances its reactivity and potential for chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H,4H-thieno[3,4-d]pyrimidin-4-one typically involves the bromination of thieno[3,4-d]pyrimidin-4-one. One common method employs N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as the initiator in a carbon tetrachloride solution. The reaction is carried out at 60°C for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3H,4H-thieno[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The thieno[3,4-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide (BPO): Acts as an initiator in radical bromination.
Solvents: Carbon tetrachloride is commonly used in bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-3H,4H-thieno[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting melanoma and cervical cancer cells.
Mechanism of Action
The mechanism of action of 7-bromo-3H,4H-thieno[3,4-d]pyrimidin-4-one, particularly in its role as a photosensitizer, involves the generation of singlet oxygen. Upon absorption of light, the compound transitions to an excited state, which then transfers energy to molecular oxygen, producing singlet oxygen. This reactive oxygen species can induce cell death in targeted cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-thione: A derivative with a sulfur atom replacing the oxygen atom in the pyrimidine ring, known for its high photodynamic efficacy.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Another class of thienopyrimidine derivatives with different substitution patterns and biological activities.
Uniqueness
7-bromo-3H,4H-thieno[3,4-d]pyrimidin-4-one stands out due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications
Properties
CAS No. |
53826-75-8 |
---|---|
Molecular Formula |
C6H3BrN2OS |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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